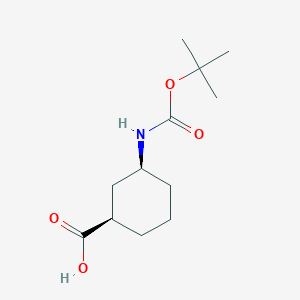

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Description

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (CAS 222530-39-4) is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . The compound is synthesized via chiral HPLC separation of protected intermediates, as demonstrated in the synthesis of Smoothened inhibitors . It is widely used in medicinal chemistry for peptide synthesis and as a building block for bioactive molecules due to its stereochemical precision and stability under basic conditions .

Properties

IUPAC Name |

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHMGKJNZTKGF-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222530-33-8 | |

| Record name | rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ruthenium-Based Catalytic Systems

The hydrogenation of aromatic precursors to cyclohexane derivatives is a cornerstone of synthesizing (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. A ruthenium catalyst paired with the tridentate triphosphine ligand 1,1,1-tris(diphenylphosphinomethyl)ethane (TRIPHOS) has demonstrated high efficiency in achieving cis-configuration selectivity. This system operates under moderate hydrogen pressure (10–50 bar) and temperatures of 60–100°C, yielding the target compound with minimal byproducts. The TRIPHOS ligand stabilizes the ruthenium center, facilitating selective adsorption of the aromatic ring and promoting syn-addition of hydrogen to form the cis-isomer.

Substrate Preparation and Protection

Prior to hydrogenation, the amino group of 4-aminobenzoic acid derivatives is typically protected with a tert-butoxycarbonyl (Boc) group. This step prevents undesired side reactions, such as over-reduction or oxidation, during catalytic hydrogenation. Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine, yielding 3-(tert-butoxycarbonylamino)benzoic acid. This intermediate is then subjected to hydrogenation, where the aromatic ring is reduced to a cyclohexane ring while retaining the Boc-protected amine.

Stereoselective Synthesis

Cis-Selectivity in Hydrogenation

The (1R,3S) configuration requires precise control over the stereochemistry during hydrogenation. Rhodium-on-carbon catalysts under high-pressure hydrogen (150 bar) have historically been used but often yield trans-isomers as major products. In contrast, ruthenium-TRIPHOS systems favor cis-selectivity due to their bulky ligand structure, which sterically hinders trans-addition pathways. For example, Badland et al. reported a 78% cis-isomer yield using RuCl3/TRIPHOS at 80°C and 30 bar H2, with a cis:trans ratio of 4:1.

Epimerization and Resolution Techniques

When trans-isomers dominate, epimerization under basic conditions can convert them to the desired cis-form. For instance, treating trans-4-(Boc-amino)cyclohexanecarboxylic acid with sodium methoxide in methanol induces partial isomerization, achieving a cis-enriched mixture. However, this method is less efficient (40–68% yield) compared to direct cis-selective hydrogenation.

Reaction Optimization and Scalability

Lewis Acid Promoters

The addition of Lewis acids, such as zinc chloride or boron trifluoride, enhances hydrogenation rates by polarizing the aromatic substrate. In one study, BF3·OEt2 increased the reaction rate by 30%, reducing the hydrogenation time from 24 to 16 hours. Protic acids (e.g., acetic acid) and onium salts (e.g., tetrabutylammonium bromide) similarly improve catalyst activity by stabilizing charged intermediates.

Solvent and Temperature Effects

Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) optimize hydrogenation efficiency. THF, with a dielectric constant of 7.5, facilitates better substrate-catalyst interaction than nonpolar solvents. Reaction temperatures above 80°C risk Boc-group decomposition, necessitating careful thermal control to balance reaction speed and product stability.

Analytical and Characterization Methods

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for verifying the (1R,3S) configuration. The 1H NMR spectrum exhibits distinct coupling patterns between the cyclohexane protons (J = 10–12 Hz for cis-isomers), while 13C NMR confirms Boc-group integrity via carbonyl signals at δ 155–160 ppm. High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric excess, typically exceeding 98% for optimized syntheses.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed and replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Deprotection of the Boc group is typically achieved using acids like trifluoroacetic acid (TFA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Peptide Synthesis

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid serves as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amines during chemical reactions. This compound allows for the selective deprotection of the amine group under mild conditions, facilitating the assembly of complex peptides.

Case Study:

A study demonstrated the use of (1R,3S)-Boc-3-aminocyclohexanecarboxylic acid in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The incorporation of this chiral building block improved the stability and selectivity of the resulting peptides in biological assays .

2. Drug Development

The compound has been investigated for its potential role as a drug candidate due to its structural similarity to naturally occurring amino acids. Its chirality can influence pharmacokinetics and pharmacodynamics, making it a valuable scaffold in drug design.

Case Study:

Research has highlighted the modification of (1R,3S)-Boc-3-aminocyclohexanecarboxylic acid to create analogs with improved binding affinity to specific receptors involved in neurological disorders. These modifications have led to promising candidates for further development in treating conditions such as depression and anxiety .

Applications in Materials Science

1. Polymer Chemistry

(1R,3S)-Boc-3-aminocyclohexanecarboxylic acid can be used as a monomer in the synthesis of biodegradable polymers. The incorporation of amino acids into polymer backbones can enhance mechanical properties and biodegradability.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Biodegradation Rate | 90% within 6 months |

This data indicates that polymers synthesized using (1R,3S)-Boc-3-aminocyclohexanecarboxylic acid exhibit favorable mechanical properties while maintaining biodegradability .

Mechanism of Action

The mechanism of action of (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on Cyclohexane

cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (CAS 63216-49-9)

- Structure : The Boc group is at the 2-position instead of the 3-position on the cyclohexane ring.

- Molecular Weight : 243.29 g/mol (nearly identical).

- Physical Properties : Melting point (127–133°C) is lower than the 3-position isomer, suggesting differences in crystal packing .

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (CAS 222530-34-9)

- Structure : Enantiomer with inverted stereochemistry at both chiral centers.

- Molecular Weight : 243.30 g/mol (identical).

- Key Difference : The (1S,3R) isomer showed reduced potency in Gli-luciferase reporter assays compared to the (1R,3S) isomer, highlighting the importance of stereochemistry in biological activity .

- Price : Priced at 18,400 JPY/g vs. 18,000 JPY/g for the (1R,3S) isomer, reflecting demand disparities .

Ring-Size Variants: Cyclopentane Derivatives

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid (CAS 161660-94-2)

- Structure : Cyclopentane ring instead of cyclohexane.

- Molecular Weight : 229.27 g/mol (lower due to reduced ring size).

- Physical Properties : Higher melting point (245–250°C) due to increased ring strain and tighter molecular packing .

- Applications : Used in constrained peptide analogs; the smaller ring limits conformational flexibility, enhancing target selectivity .

1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS 88950-64-5)

Alternative Protecting Groups

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CAS 1259278-10-8)

- Structure : Carbobenzoxy (Cbz) group instead of Boc.

- Molecular Weight : 277.32 g/mol (higher due to the benzyl group).

- Key Difference: The Cbz group is removed via hydrogenolysis, whereas Boc is acid-labile. This makes the Cbz derivative preferable in hydrogenation-tolerant syntheses .

- Price : ~$50/100 mg, reflecting niche applications compared to Boc-protected analogs .

Stereoisomeric and Conformational Variants

(1S,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (CAS 1008773-73-6)

- Structure : Diastereomer with (1S,3S) configuration.

- Key Difference : Altered spatial arrangement reduces compatibility with enzyme active sites designed for the (1R,3S) isomer, as seen in Smoothened inhibitor studies .

(1S,2R,3S,4R)-3-(tert-Butoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1455431-93-2)

- Structure: Norbornane-based scaffold with fused rings.

- Key Difference : The rigid bicyclic structure enhances metabolic stability but complicates synthetic accessibility. Priced at €565/100 mg due to complexity .

Biological Activity

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, also known as Boc-amino cyclohexanecarboxylic acid, is a chiral amino acid derivative with potential applications in medicinal chemistry. This compound has garnered interest due to its structural properties and biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 222530-39-4

- Purity : ≥97.0% (by GC)

- Physical State : Solid (white to almost white powder)

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Notably, it has been studied for its impact on specific enzymes and its potential therapeutic uses.

Enzyme Inhibition

- GABA Aminotransferase Inhibition : This compound has been explored as a potential inhibitor of GABA aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter GABA. Inhibiting GABA-AT can increase GABA levels in the brain, which may have therapeutic implications for conditions such as epilepsy and anxiety disorders .

- Fatty Acid Synthase Inhibition : Similar compounds have shown inhibitory effects on fatty acid synthase (FASN), a key enzyme in lipid biosynthesis. The inhibition of FASN can lead to reduced lipid accumulation in cancer cells, making such compounds potential candidates for cancer therapy .

Case Study 1: GABA-AT Inhibition

A study demonstrated that derivatives of cyclohexanecarboxylic acids could effectively inhibit GABA-AT, leading to increased GABA concentrations. The mechanism involves the formation of a stable complex with the enzyme, reducing its activity significantly .

Case Study 2: Anticancer Activity

Research into related compounds has indicated that their ability to inhibit FASN correlates with decreased cell viability in various cancer models. The structural similarity to this compound suggests that it may exhibit similar anticancer properties by disrupting lipid metabolism in cancer cells .

Table 1: Comparison of Biological Activities

Q & A

Basic: What are the standard synthetic routes for (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves a multi-step approach:

Cyclohexane Ring Formation : Cyclization of precursors like ethyl 4-aminocyclohex-3-enecarboxylate via catalytic hydrogenation or acid-mediated methods to establish the core structure .

Hydroxylation : Stereoselective introduction of hydroxyl groups using reagents like osmium tetroxide or Sharpless asymmetric dihydroxylation to control the (1R,3S) configuration .

Boc Protection : The amino group is protected with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to prevent undesired side reactions during subsequent steps .

Key Considerations : Solvent polarity (e.g., THF vs. DCM) and temperature significantly impact stereoselectivity. For example, low temperatures (-20°C) during Boc protection minimize racemization .

Basic: What analytical techniques are critical for characterizing the stereochemical purity of this compound?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol (90:10). Retention time comparisons with known standards validate purity .

- NMR Spectroscopy : - and -NMR assess diastereomeric ratios. Coupling constants (e.g., ) confirm chair conformations of the cyclohexane ring .

- X-ray Crystallography : Definitive proof of absolute configuration, as shown in structural reports for related cyclohexanecarboxylic acid derivatives .

Advanced: How can computational modeling optimize reaction pathways for enantioselective synthesis?

- Density Functional Theory (DFT) : Predicts transition-state energies for hydroxylation and Boc protection steps. For example, DFT studies on analogous compounds reveal that steric hindrance from the Boc group directs reagent approach, favoring the (1R,3S) isomer .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. Polar solvents (e.g., DMF) stabilize intermediates, reducing unwanted byproducts .

- Software Tools : Gaussian or ORCA for energy calculations; VMD for visualizing molecular interactions .

Advanced: What strategies address contradictory data in enantiomer separation protocols?

Contradictions often arise from:

- Column Selection : Some studies report successful separation using Chiralpak IB-N (heptane/EtOH), while others require derivatization with Marfey’s reagent. Validate methods via spiking experiments with pure enantiomers .

- pH Sensitivity : The carboxylic acid group’s ionization state (pH 2.5–4.5) affects retention times. Adjust buffer systems (e.g., 0.1% TFA in mobile phase) to optimize resolution .

Advanced: How does this compound interact with biological targets, and what techniques elucidate its binding mechanisms?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., proteases). A 2025 study reported a of 12 µM for interactions with trypsin-like serine proteases .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding. For example, entropy-driven binding dominates due to hydrophobic interactions with the Boc group .

- Mutagenesis Studies : Replace key residues (e.g., Asp189 in trypsin) to identify critical hydrogen-bonding partners for the carboxylic acid moiety .

Advanced: What methodologies determine the compound’s stability under varying storage and reaction conditions?

- Accelerated Degradation Studies : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. The Boc group hydrolyzes preferentially under acidic conditions (t₁/₂ = 48 hrs at pH 3) .

- LC-MS/MS : Identifies degradation products (e.g., free amine or cyclohexanecarboxylic acid) and quantifies degradation pathways .

- Cryopreservation : Store at -20°C in anhydrous DMSO to extend shelf life beyond 12 months .

Advanced: How does this compound compare structurally and functionally to natural amino acid analogs?

- Structural Comparison : The cyclohexane backbone mimics proline’s rigid structure, while the Boc group enhances metabolic stability compared to L-leucine .

- Functional Impact : In peptide synthesis, the compound’s constrained geometry enforces β-turn conformations, improving target affinity (e.g., IC₅₀ = 0.8 µM for a cyclic peptide inhibitor vs. 5.2 µM for linear analogs) .

Advanced: What role does this compound play in synthesizing bicyclic peptide libraries?

- Solid-Phase Synthesis : Incorporate the compound as a rigid spacer using Fmoc chemistry. The carboxylic acid group enables on-resin cyclization via HATU/DIPEA activation .

- Diversity-Oriented Libraries : Combine with D-amino acids and non-natural residues to explore structure-activity relationships (SAR) against GPCR targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.